molecular formula C9H20N2 B2737520 2-(4,4-Dimethylpiperidin-1-yl)ethan-1-amine CAS No. 1343608-76-3

2-(4,4-Dimethylpiperidin-1-yl)ethan-1-amine

Cat. No.: B2737520
CAS No.: 1343608-76-3
M. Wt: 156.273
InChI Key: NHCRTTOTVRWPPF-UHFFFAOYSA-N
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Description

2-(4,4-Dimethylpiperidin-1-yl)ethan-1-amine is a chemical compound with the molecular formula C9H20N2 It is a derivative of piperidine, a six-membered ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,4-Dimethylpiperidin-1-yl)ethan-1-amine typically involves the reaction of 4,4-dimethylpiperidine with ethylene oxide or ethylene chlorohydrin under basic conditions. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(4,4-Dimethylpiperidin-1-yl)ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

    Oxidation: N-oxides

    Reduction: Amine derivatives

    Substitution: Substituted piperidine derivatives

Scientific Research Applications

2-(4,4-Dimethylpiperidin-1-yl)ethan-1-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active amines.

    Industry: The compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 2-(4,4-Dimethylpiperidin-1-yl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.

Comparison with Similar Compounds

Similar Compounds

    Piperidine: A six-membered ring containing one nitrogen atom, similar to the core structure of 2-(4,4-Dimethylpiperidin-1-yl)ethan-1-amine.

    N-Methylpiperidine: A derivative of piperidine with a methyl group attached to the nitrogen atom.

    4-Methylpiperidine: A piperidine derivative with a methyl group attached to the fourth carbon atom.

Uniqueness

This compound is unique due to the presence of two methyl groups on the piperidine ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other piperidine derivatives and contributes to its specific applications in research and industry.

Properties

IUPAC Name

2-(4,4-dimethylpiperidin-1-yl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2/c1-9(2)3-6-11(7-4-9)8-5-10/h3-8,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHCRTTOTVRWPPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN(CC1)CCN)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1343608-76-3
Record name 2-(4,4-dimethylpiperidin-1-yl)ethan-1-amine
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